molecular formula C9H9FO2 B1335718 4-Fluoro-2-methylphenylacetic acid CAS No. 407640-40-8

4-Fluoro-2-methylphenylacetic acid

Cat. No.: B1335718
CAS No.: 407640-40-8
M. Wt: 168.16 g/mol
InChI Key: KOZXQTAPRQFRLT-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenylacetic acid (CAS: 407640-40-8) is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . Its structure features a fluorine atom at the para position and a methyl group at the ortho position on the benzene ring, attached to an acetic acid moiety. This compound is primarily used as a synthetic building block in organic chemistry and pharmaceutical research . It is insoluble in water and requires storage at room temperature in a dry environment to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methylphenylacetic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-fluoro-2-methylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-fluoro-2-methylbenzyl chloride in the presence of a palladium catalyst, followed by oxidation with potassium permanganate to yield the desired acid .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Sodium methoxide

Major Products

    Oxidation: 4-Fluoro-2-methylbenzoic acid

    Reduction: 4-Fluoro-2-methylphenylethanol

    Substitution: 4-Methoxy-2-methylphenylacetic acid

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-2-methylphenylacetic acid is primarily utilized as a synthetic intermediate in the development of pharmaceuticals. The compound's structural features suggest potential applications in drug discovery, particularly in the synthesis of phenylacetic acid derivatives, which have been explored for their therapeutic roles in treating various diseases, including:

  • Metabolic Disorders : Compounds derived from phenylacetic acid have been investigated for their effects on metabolic pathways.
  • Neurodegenerative Diseases : The modification of phenylacetic acid structures can lead to compounds with neuroprotective properties.
  • Cancer Treatment : Some derivatives have shown promise in targeting cancer cells due to their ability to interact with specific biological pathways.

The introduction of fluorine into the structure often enhances the biological activity and pharmacokinetic properties of these compounds, making them more effective as therapeutic agents .

Organic Synthesis

In organic chemistry, this compound serves as a crucial synthetic building block. Its reactivity allows for the construction of complex molecules with diverse functionalities. The compound can be employed in:

  • Synthesis of Aryl Acetamides : It has been used as a precursor for synthesizing various aryl acetamides, which are important in drug development .
  • Photocatalytic Reactions : Recent studies have demonstrated its utility in photocatalyzed reactions, where it acts as a source of benzyl radicals under specific conditions .

Materials Science

The unique properties imparted by the fluorine and methyl groups make this compound valuable in materials science. It can be utilized in:

  • Development of New Materials : The compound's ability to form stable intermediates allows for the creation of new materials with tailored properties for applications in electronics and sensors.
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance material performance, particularly in terms of thermal stability and chemical resistance .

Radiolabeling Applications

The presence of fluorine makes this compound an excellent candidate for radiolabeling purposes. Radiolabeled compounds are essential in:

  • Medical Imaging : They are used in positron emission tomography (PET) scans to visualize metabolic processes within the body.
  • Biological Studies : Radiotracers derived from this compound can help investigate biological interactions and mechanisms at the molecular level.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Drug Development : Research has shown that derivatives of this compound exhibit significant activity against Cryptosporidium, a parasite causing cryptosporidiosis. The fluorine substitution was noted to enhance potency significantly .
  • Structure Activity Relationship Studies : Investigations into the structure-activity relationships have indicated that electron-withdrawing groups like fluorine improve the efficacy of compounds related to phenylacetic acid derivatives .
  • Material Innovations : Recent advancements have demonstrated its role in creating novel materials that exhibit enhanced electronic properties suitable for sensor applications.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methylphenylacetic acid depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, thereby influencing its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(3-Fluoro-4-methylphenyl)acetic acid (CAS: 105184-38-1)

  • Molecular Formula : C₉H₉FO₂ (same as 4-fluoro-2-methylphenylacetic acid).
  • Key Differences : The fluorine and methyl groups are positioned at C3 and C4 , respectively, altering electronic distribution and steric effects.
  • Impact : Positional isomerism may lead to differences in melting points , solubility , and reactivity in substitution reactions. For example, the para-fluorine in this compound enhances electron-withdrawing effects compared to the meta-fluorine in this isomer .

2-Fluoro-4-methylphenylacetic acid (CAS: 407640-40-8)

  • This compound is often confused with this compound due to identical CAS numbers, but nomenclature differences suggest distinct substitution patterns (e.g., fluorine at C2 and methyl at C4) .

Halogen-Substituted Analogs

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid (CAS: 914635-43-1)

  • Molecular Formula : C₁₀H₇ClF₄O₂.
  • Key Features : Incorporates chlorine (C4), fluoro (C2), trifluoromethyl (C6), and methyl (C3) groups.
  • Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, making this compound suitable for agrochemical or pharmaceutical applications. Its molecular weight (270.61 g/mol) is significantly higher than this compound, affecting solubility and diffusion properties .

Functional Group Variants

(R)-(-)-2-Methoxy-2-phenylacetic acid (CAS: 3966-32-3)

  • Molecular Formula : C₉H₁₀O₃.
  • Key Differences : Replaces fluorine with a methoxy group and lacks the methyl substituent.
  • Impact : The methoxy group is bulkier and less electronegative than fluorine, reducing acidity (pKa ~3.5 vs. ~2.8 for this compound). This compound is used in chiral synthesis due to its stereocenter .

2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid

  • Key Features : Contains a sulfonamide group instead of acetic acid.
  • Impact : Sulfonamides are common in pharmaceuticals (e.g., antibiotics). This derivative likely exhibits enhanced hydrogen-bonding capacity and altered pharmacokinetics compared to carboxylic acid analogs .

Esters and Derivatives

Methyl 2-fluoro-2-(2-nitrophenyl)acetate

  • Key Features : An ester derivative with a nitro group at the ortho position.
  • Impact: The nitro group strongly withdraws electrons, increasing the acidity of the α-hydrogen.

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 407640-40-8 C₉H₉FO₂ 168.17 126.5 Insoluble in water
2-(3-Fluoro-4-methylphenyl)acetic acid 105184-38-1 C₉H₉FO₂ 168.17 Not reported Not reported
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid 914635-43-1 C₁₀H₇ClF₄O₂ 270.61 Not reported Not reported
(R)-(-)-2-Methoxy-2-phenylacetic acid 3966-32-3 C₉H₁₀O₃ 166.17 69–70 Not reported

Key Research Findings

Substituent Position Matters : The para-fluorine in this compound enhances acidity compared to meta-fluorinated isomers, influencing its reactivity in nucleophilic substitutions .

Electron-Withdrawing Groups : Compounds with trifluoromethyl or nitro groups exhibit higher metabolic stability and are prioritized in drug design .

Biological Activity

4-Fluoro-2-methylphenylacetic acid (CAS Number: 407640-40-8) is an aromatic compound characterized by a fluorine atom at the para position and a methyl group at the ortho position relative to the carboxylic acid functional group. This unique substitution pattern potentially influences its biological activity and reactivity, making it a subject of interest in various scientific fields, particularly in organic synthesis and proteomics research.

  • Molecular Formula : C₉H₉FO₂
  • Molecular Weight : 168.16 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Insoluble in water, which may affect its bioavailability and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily explored through its applications in drug development and proteomics. Although specific mechanisms of action are not well-documented, several studies suggest that this compound interacts with various biomolecules, influencing cellular processes.

Key Research Findings

  • Proteomics Research : The compound is utilized in proteomics to study enzyme-substrate interactions and metabolic pathways involving fluorinated aromatic compounds. Its ability to bind with proteins suggests potential roles in modulating enzyme activity and cellular signaling pathways.
  • Structure-Activity Relationship (SAR) : In studies focusing on related compounds, fluorine substitution has been shown to enhance potency against certain biological targets. For instance, the presence of fluorine at the 4-position significantly increases the efficacy of related compounds against parasites like Cryptosporidium, indicating that similar effects might be observed with this compound .
  • Cellular Effects : The compound's interaction with cellular components may lead to alterations in gene expression and metabolic flux. This suggests that it could serve as a useful tool for studying cellular responses to chemical stimuli.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
2-Fluoro-4-methylphenylacetic acidC₉H₉FO₂Fluorine at the ortho position; different activity potential.
4-Chloro-2-methylphenylacetic acidC₉H₉ClO₂Chlorine instead of fluorine; different reactivity profile.
3-Fluoro-2-methylphenylacetic acidC₉H₉FO₂Fluorine at the meta position; varying pharmacological properties.

The unique substitution pattern of this compound may enhance its lipophilicity and metabolic stability compared to these similar compounds, potentially leading to distinct biological activities.

Case Studies

  • Antiparasitic Activity : A study investigating fluorinated aryl acetamides found that introducing fluorine significantly improved potency against Cryptosporidium species, highlighting the importance of structural modifications in drug design . While specific data on this compound is limited, its structural similarities suggest potential for similar efficacy.
  • Enzyme Interaction Studies : Research into enzyme interactions indicates that fluorinated compounds can exhibit altered binding affinities due to changes in electronic properties imparted by the fluorine atom. This could lead to enhanced inhibition or activation of target enzymes, which warrants further investigation into this compound's specific interactions.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Fluoro-2-methylphenylacetic acid in laboratory settings?

  • Methodological Answer: Researchers should wear personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid contact with incompatible materials such as strong acids, alkalis, oxidizing/reducing agents, and heat/moisture . Engineering controls (e.g., fume hoods) should be used to minimize inhalation risks. Emergency showers and eye wash stations must be accessible . Contaminated clothing should be removed immediately and washed separately .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^{1}\text{H} and 19F^{19}\text{F} spectra to confirm structural features.
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase columns (e.g., LiChrosorb® RP-8) to assess purity .
  • Mass Spectrometry (MS): Compare molecular ion peaks with theoretical molecular weights (e.g., 238.138 g/mol for fluorinated analogs) .
  • Infrared (IR) Spectroscopy: Identify functional groups like carboxylic acid (-COOH) and aromatic C-F bonds .

Q. What are the optimal storage conditions for this compound?

  • Methodological Answer: Store in airtight containers at 2–8°C in a dry, well-ventilated area. Protect from heat, light, and moisture to prevent degradation . Stability under these conditions is typically confirmed via accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated phenylacetic acid derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation or diffusion methods. Data collection involves measuring diffraction patterns, followed by refinement using software like SHELX or OLEX2. For this compound, analyze fractional atomic coordinates and displacement parameters to confirm stereochemistry .

Q. What strategies address contradictions in reported toxicological data for fluorinated phenylacetic acids?

  • Methodological Answer: Conduct systematic reviews of existing literature, prioritizing studies with robust experimental designs (e.g., OECD guidelines). Perform comparative in vitro assays (e.g., cytotoxicity in HepG2 cells) and in vivo studies (rodent models) to assess acute/chronic toxicity. Consider variables like metabolite formation (e.g., via LC-MS/MS ) and species-specific responses. Transparent reporting of exposure levels and statistical methods is critical .

Q. How can synthetic routes to this compound derivatives be optimized for enhanced bioactivity?

  • Methodological Answer:

  • Substituent Modification: Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability.
  • Catalytic Optimization: Use palladium-catalyzed cross-coupling for regioselective fluorination.
  • Reaction Monitoring: Track intermediates via thin-layer chromatography (TLC) or real-time NMR .
  • Bioactivity Screening: Test derivatives in antimicrobial assays (e.g., MIC against S. aureus) or cancer cell lines (e.g., MTT assays) .

Q. What analytical methods are most effective for detecting environmental persistence of fluorinated phenylacetic acids?

  • Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Quantify trace levels in water/soil samples using MRM transitions specific to fluorinated analogs .
  • Biodegradation Studies: Incubate compounds with microbial consortia and monitor degradation products via high-resolution MS.
  • Ecotoxicity Models: Use Daphnia magna or algal growth inhibition tests to assess environmental impact .

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZXQTAPRQFRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407543
Record name 4-Fluoro-2-methylphenylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407640-40-8
Record name 4-Fluoro-2-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluoro-2-methylphenyl)acetic acid
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Synthesis routes and methods

Procedure details

The pure ester was dissolved in 60 ml of CH2Cl2 was added 6 drops of anisole and 60 ml of CF3CO2H and the solution was atirred at rt for 16 hr. Upon removal of volatiles, the residue was dried three times by dissolving in toluene to afford 20.02 g of the title compound. 1H-NMR (CDCl3): δ 2.35 (s, 3H), 3.67 (s, 2H), 6.92-6.95 (m, 2H), 7.19 (d of d, 1H, J=8.2, 5.7 Hz) ppm.
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